molecular formula C14H11F3N6O2 B14997807 1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B14997807
M. Wt: 352.27 g/mol
InChI Key: FWAIGNBYULOJGV-UHFFFAOYSA-N
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Description

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves several steps. One common synthetic route includes the reaction of 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to enhance yield and purity.

Chemical Reactions Analysis

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: Addition reactions involve the addition of atoms or groups to the compound, often facilitated by catalysts or specific reaction conditions.

Mechanism of Action

The mechanism of action of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. For example, it has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway, indicating its potential as a neuroprotective and anti-neuroinflammatory agent . The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA can be compared with other similar compounds, such as:

The uniqueness of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11F3N6O2

Molecular Weight

352.27 g/mol

IUPAC Name

1-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H11F3N6O2/c1-7-10(11(24)23-12(20-7)18-6-19-23)22-13(25)21-9-5-3-2-4-8(9)14(15,16)17/h2-6H,1H3,(H,18,19,20)(H2,21,22,25)

InChI Key

FWAIGNBYULOJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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